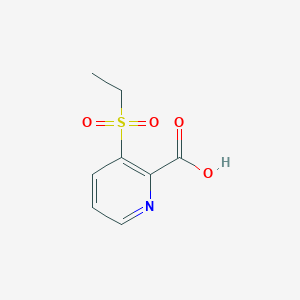

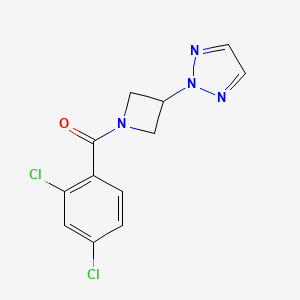

![molecular formula C25H23N3O5S2 B2699807 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 1021021-23-7](/img/structure/B2699807.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O5S2 and its molecular weight is 509.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a chemical compound with potential applications in various fields of scientific research. The discussions below highlight the relevance and applications of benzothiazole derivatives, a class to which this compound belongs, in different research contexts.

Anticancer Applications

Benzothiazole derivatives have been extensively studied for their anticancer properties. They serve as important scaffolds in the development of chemotherapeutic agents. The therapeutic potential of benzothiazole compounds in cancer research is significant, with several derivatives showing promise as antitumor agents. The structural simplicity and versatility of benzothiazoles facilitate the synthesis of a wide array of compounds with potent anticancer activities (Kamal, Hussaini, & Malik, 2015).

Antimicrobial and Anti-inflammatory Applications

Benzothiazoles exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This makes them valuable in the development of new therapies for infectious and inflammatory diseases. The diverse pharmacological activities associated with benzothiazole derivatives highlight their potential in creating effective treatments for a range of conditions (Bhat & Belagali, 2020).

Neuroprotective and CNS Applications

Compounds containing benzothiazole rings have shown potential in the treatment of central nervous system (CNS) disorders, including Alzheimer's disease. Amyloid imaging, critical for Alzheimer's research, utilizes benzothiazole derivatives as ligands for detecting amyloid plaques in the brain. This application underscores the importance of benzothiazole compounds in neuroscientific research and their potential in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Optoelectronic and Photovoltaic Materials

Benzothiazole derivatives are explored for their applications in optoelectronic and photovoltaic materials. Their incorporation into π-extended conjugated systems has been valuable in creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The unique electronic properties of benzothiazole-based compounds make them suitable for use in advanced technological applications (Lipunova et al., 2018).

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S2/c1-32-22-11-10-19(35(30,31)28-12-14-33-15-13-28)16-20(22)24(29)26-18-8-6-17(7-9-18)25-27-21-4-2-3-5-23(21)34-25/h2-11,16H,12-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTPXEMSQXJQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)

![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2699744.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)